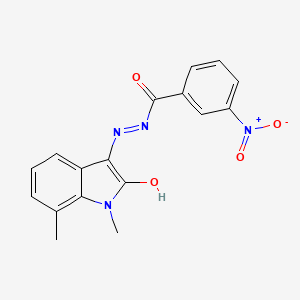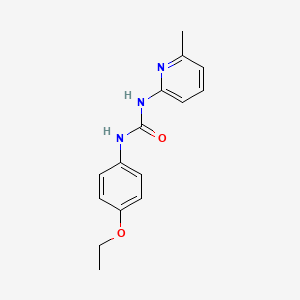
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism. Additionally, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in the cell.
Biochemical and Physiological Effects:
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurological disorders, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide in lab experiments is its high potency and specificity. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have a low toxicity profile and minimal off-target effects. However, one of the limitations of using N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide. One area of interest is the development of new derivatives of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide with improved pharmacological properties. Another area of interest is the investigation of the potential of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is a novel compound that has shown promise as a therapeutic agent in cancer, inflammation, and neurological disorders. The synthesis method of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is complex, but it has been successfully synthesized and extensively studied. The mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has a low toxicity profile and minimal off-target effects, making it a promising candidate for further research.
Synthesemethoden
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methylpyrazine-2-carboxylic acid with 4-bromoanisole, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The resulting amine is then reacted with 2-chlorobenzoyl chloride to yield the final product, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-23(26-13-12-25-17)28-14-10-18(11-15-28)24(29)27-22-9-4-3-8-21(22)19-6-5-7-20(16-19)30-2/h3-9,12-13,16,18H,10-11,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWHUKKOSMJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)


![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)


![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)
![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)